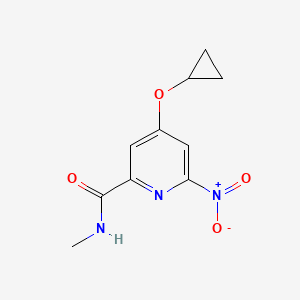
4-Cyclopropoxy-N-methyl-6-nitropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N-methyl-6-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol . It contains a cyclopropoxy group, a nitro group, and a picolinamide structure, making it a compound of interest in various fields of research and industry.
Análisis De Reacciones Químicas
4-Cyclopropoxy-N-methyl-6-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various solvents. Major products formed from these reactions include amine derivatives and substituted picolinamides.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methyl-6-nitropicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-nitropicolinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N-methyl-6-nitropicolinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-6-nitropicolinamide: This compound lacks the N-methyl group but shares similar structural features and chemical properties.
N-methyl-6-nitropicolinamide: This compound lacks the cyclopropoxy group but retains the nitro and picolinamide structures. The uniqueness of this compound lies in its combination of the cyclopropoxy, nitro, and N-methyl groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methyl-6-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)8-4-7(17-6-2-3-6)5-9(12-8)13(15)16/h4-6H,2-3H2,1H3,(H,11,14) |
Clave InChI |
CLUDVRNKJMARKB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


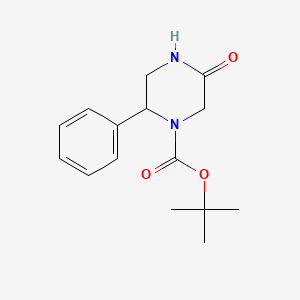
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
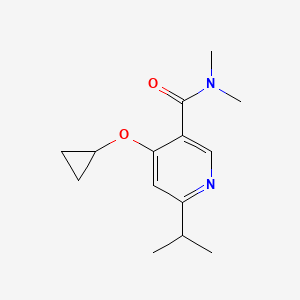
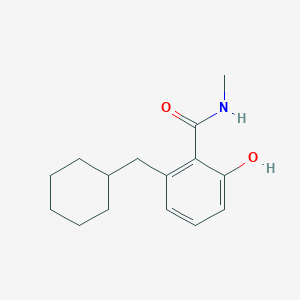



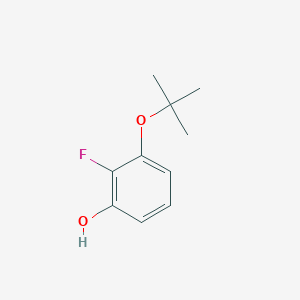
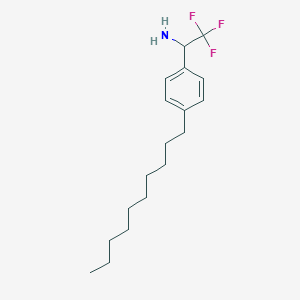

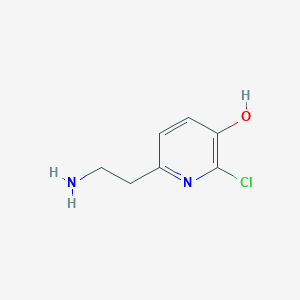
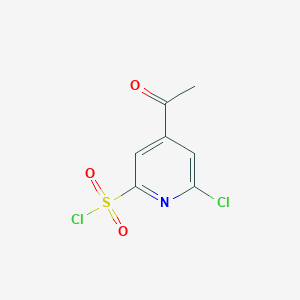
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)

